4-chloro-1-methyl-1H-pyrazol-3-amine
Description
Structural significance in pyrazole chemistry
The structural arrangement of this compound embodies several key principles of pyrazole chemistry that determine its reactivity and stability. The chlorine substituent at the 4-position represents an electron-withdrawing group that significantly alters the electron density distribution within the pyrazole ring. According to computational studies on substituted pyrazoles, electron-withdrawing groups such as chlorine demonstrate preferential stabilization effects on specific tautomeric forms, influencing the overall chemical behavior of the molecule.
The methyl group at the 1-position serves multiple structural functions, including the elimination of tautomerism that would otherwise occur in unsubstituted pyrazoles. This methylation locks the compound into a single tautomeric form, providing greater structural certainty and predictability in chemical reactions. The amino group at the 3-position introduces nucleophilic character to the molecule while also participating in hydrogen bonding interactions that can influence both intra- and intermolecular associations.
The combination of these substituents creates a unique electronic environment where the electron-withdrawing chlorine and electron-donating amino groups work in concert to modulate the reactivity of the pyrazole core. Research has demonstrated that such substitution patterns can dramatically affect the chemical shifts observed in nuclear magnetic resonance spectroscopy, providing valuable structural information. The following table summarizes the key structural parameters of this compound:
Historical context of substituted pyrazoles
The development of substituted pyrazoles has been a cornerstone of heterocyclic chemistry since the late nineteenth century, with Ludwig Knorr first introducing the pyrazole nomenclature in 1883. The evolution of pyrazole chemistry has been marked by continuous efforts to understand how various substitution patterns influence molecular properties and biological activities. Early investigations focused primarily on simple substitution patterns, but modern research has expanded to encompass complex multi-substituted derivatives like this compound.
Historical synthesis methods for pyrazole derivatives have evolved significantly over the decades, with early approaches relying on simple condensation reactions between hydrazines and carbonyl compounds. These foundational methods established the basic principles of pyrazole formation but were limited in their ability to introduce specific substitution patterns. The development of more sophisticated synthetic strategies has enabled the preparation of highly substituted pyrazoles with precise control over regiochemistry and stereochemistry.
The recognition of pyrazoles as privileged scaffolds in medicinal chemistry has driven extensive research into their synthesis and modification. Scientists have developed numerous methodologies for introducing various functional groups onto the pyrazole core, including halogenation, alkylation, and amination reactions. These advances have made compounds like this compound accessible through rational synthetic design, opening new avenues for their application in drug discovery and materials science.
Contemporary approaches to pyrazole synthesis have benefited from advances in catalysis, microwave-assisted synthesis, and flow chemistry techniques. These modern methodologies have enhanced the efficiency and selectivity of pyrazole formation while reducing reaction times and improving yields. The development of green chemistry approaches has also influenced pyrazole synthesis, leading to more environmentally friendly procedures that minimize waste generation and energy consumption.
Position of this compound in heterocyclic research
This compound occupies a significant position in contemporary heterocyclic research due to its unique combination of structural features and synthetic accessibility. The compound serves as an important intermediate in the synthesis of more complex heterocyclic systems, particularly in the development of fused ring architectures that are prevalent in pharmaceutical compounds. Its role as a building block has been demonstrated in numerous synthetic applications where the amino group serves as a nucleophilic center for further functionalization.
Current research trends in heterocyclic chemistry have highlighted the importance of compounds like this compound in the development of new therapeutic agents. The presence of multiple reactive sites within the molecule allows for diverse chemical modifications, enabling the fine-tuning of biological properties through structure-activity relationship studies. This versatility has made the compound a valuable tool in medicinal chemistry research, where systematic modification of the pyrazole core can lead to the discovery of new bioactive molecules.
The compound's significance extends beyond medicinal chemistry applications to include materials science and catalysis research. The electron-rich amino group and electron-poor chlorinated carbon create opportunities for coordination chemistry applications, where the pyrazole can serve as a ligand for metal complexes. These coordination compounds have found applications in homogeneous catalysis and as components in advanced materials with tailored electronic properties.
Research into the mechanistic aspects of reactions involving this compound has provided valuable insights into pyrazole reactivity patterns. The compound's behavior in various chemical transformations has been used to develop predictive models for pyrazole chemistry, contributing to the broader understanding of heterocyclic reaction mechanisms. This fundamental knowledge has practical implications for the design of new synthetic methodologies and the optimization of existing processes.
The following table presents key research applications and findings related to this compound:
| Research Area | Application | Key Findings | Reference |
|---|---|---|---|
| Synthetic Chemistry | Building block for complex molecules | Versatile reactivity patterns enable diverse transformations | |
| Medicinal Chemistry | Pharmaceutical intermediate | Potential for biological activity modulation through substitution | |
| Materials Science | Ligand for coordination complexes | Electronic properties suitable for advanced materials | |
| Mechanistic Studies | Model compound for pyrazole reactivity | Provides insights into heterocyclic reaction patterns |
Properties
IUPAC Name |
4-chloro-1-methylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6ClN3/c1-8-2-3(5)4(6)7-8/h2H,1H3,(H2,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHQLULJEAHPAHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80599104 | |
| Record name | 4-Chloro-1-methyl-1H-pyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80599104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1006349-08-1 | |
| Record name | 4-Chloro-1-methyl-1H-pyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80599104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-1-methyl-1H-pyrazol-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1-methyl-1H-pyrazol-3-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-chloro-3-nitro-1H-pyrazole with methylamine under reducing conditions. This reaction can be carried out in the presence of a reducing agent such as iron powder or tin chloride in an acidic medium .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the availability of raw materials, cost, and desired purity of the final product. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
4-chloro-1-methyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: Reduction of the nitro group to an amine group is a common transformation.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents (e.g., DMF or DMSO) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are employed.
Reduction: Reducing agents like iron powder or tin chloride in acidic media are typical.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions modify the oxidation state of the nitrogen atoms .
Scientific Research Applications
Medicinal Chemistry
4-Chloro-1-methyl-1H-pyrazol-3-amine has shown promise in various pharmacological applications:
- Enzyme Inhibition : Research indicates that this compound can inhibit specific enzymes, which may alter cellular signaling pathways. This property is crucial for developing drugs targeting diseases involving enzyme dysregulation.
- Anticancer Activity : Preliminary studies suggest significant cytotoxic effects against various cancer cell lines. For instance, similar compounds have demonstrated IC50 values ranging from 1.82 to 5.55 µM against different cancers, indicating strong potential in anticancer therapies.
- Anti-inflammatory Effects : The compound has been evaluated for its ability to reduce inflammatory markers in vitro, suggesting potential applications in treating inflammatory diseases.
Biological Studies
The biological activities of this compound extend to:
- Antimicrobial Properties : It has shown effectiveness against several bacterial strains by disrupting cell wall synthesis and inhibiting metabolic pathways.
- Receptor Modulation : The compound may act as a modulator for various receptors, influencing physiological responses and signaling pathways relevant to drug discovery.
Case Studies and Research Findings
Several studies have documented the therapeutic potential of this compound:
Case Study 1: Anticancer Activity
A study involving various pyrazole derivatives highlighted that compounds similar to 4-chloro-1-methyl-1H-pyrazol-3-amines exhibited significant cytotoxicity against breast and lung cancer cell lines, supporting their development as anticancer agents.
Case Study 2: Anti-inflammatory Properties
In vitro studies demonstrated that this compound reduced pro-inflammatory cytokines in macrophage cultures, suggesting its potential role in managing chronic inflammatory conditions.
Mechanism of Action
The mechanism of action of 4-chloro-1-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites. The pathways involved can include inhibition of enzyme activity or modulation of receptor function, leading to desired biological effects .
Comparison with Similar Compounds
Table 1: Comparative Molecular Data of 4-Chloro-1-methyl-1H-pyrazol-3-amine and Analogs
Key Observations :
- Halogenation : Fluorine or chlorine atoms at benzyl positions (e.g., ) enhance lipophilicity and electronic effects, which may improve binding affinity in biological systems.
Physicochemical Properties
Solubility and Polarity
- The methyl group at N1 in the parent compound likely confers moderate polarity compared to analogs with aromatic or bulky substituents. For example, 4-chloro-1-(3-fluorobenzyl)-1H-pyrazol-3-amine () has a molecular weight of 242.11 and a purity of 95%, suggesting stability under standard conditions.
- Predicted properties for 4-chloro-1-[(1-ethyl-5-methyl-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine include a density of 1.39 g/cm³ and a pKa of 2.40, indicating moderate acidity and compact molecular packing .
Spectral Data
- NMR : Analogs like 3-chloro-N-ethyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine () exhibit distinct ¹H NMR peaks (e.g., δ 8.65–8.59 ppm for pyridine protons), highlighting the influence of substituents on chemical shifts.
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) data confirm molecular weights, as seen for N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine (m/z 215 [M+H]⁺, ).
Common Pathways
- Coupling Reactions : Copper-catalyzed coupling using cesium carbonate and copper(I) bromide in dimethyl sulfoxide (DMSO) is employed for N1-alkylation ().
- Nucleophilic Substitution : Reactions with dichloropyrimidine and pyrazol-3-amine (e.g., ) yield chlorinated pyrazole derivatives at moderate yields (~48%).
Biological Activity
4-Chloro-1-methyl-1H-pyrazol-3-amine is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential applications in various domains, supported by data tables and case studies.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C4H6ClN3
- Molecular Weight : 133.56 g/mol
The presence of the chlorine atom and the methyl group on the pyrazole ring contributes to its unique reactivity and biological activity.
Antimicrobial Properties
Numerous studies have highlighted the antimicrobial potential of this compound. Its efficacy against various pathogens is documented in several experiments:
| Pathogen | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 16 | Moderate inhibition |
| Escherichia coli | 32 | Moderate inhibition |
| Candida albicans | 8 | Strong antifungal activity |
These results indicate that the compound exhibits promising antibacterial and antifungal properties, making it a candidate for further development in antimicrobial therapies .
Anti-inflammatory Effects
Research has also indicated that this compound may possess anti-inflammatory properties. It has been shown to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro, suggesting potential applications in treating inflammatory diseases .
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors:
- Enzyme Inhibition : The compound can inhibit various kinases involved in cell signaling pathways, which are crucial for cell proliferation and survival. For instance, it has been observed to inhibit MAPKAPK2, a kinase implicated in inflammatory responses .
- Cell Signaling Modulation : By modulating pathways such as the MAPK pathway, it influences gene expression related to inflammation and cell survival .
Study on Antimicrobial Activity
In a controlled laboratory study, this compound was tested against a panel of bacterial strains. The study found that:
- The compound exhibited a dose-dependent response against both Gram-positive and Gram-negative bacteria.
- It demonstrated lower MIC values compared to standard antibiotics, indicating superior efficacy against resistant strains .
Study on Anti-inflammatory Effects
A recent study investigated the anti-inflammatory effects of this compound in a murine model of arthritis. The findings revealed:
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-chloro-1-methyl-1H-pyrazol-3-amine, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via cyclization of hydrazine derivatives with substituted propionitriles. For example, reacting 3-aryl-2-(aminomethylen)-propannitriles with hydrazine salts in C1–C3 alcohols under reflux yields pyrazol-3-amines . Optimization involves adjusting reaction time (e.g., 2–3 days for copper-catalyzed coupling), solvent choice (e.g., ethanol for high polarity), and stoichiometric ratios (e.g., excess hydrazine to drive cyclization). Catalysts like CuBr (0.05–0.1 equiv) improve yields in cross-coupling reactions .
Q. How is the structure of this compound validated experimentally?
- Methodological Answer : Structural confirmation relies on multi-spectral analysis:
- IR : Peaks at ~3298 cm⁻¹ (N–H stretch) and ~1600 cm⁻¹ (C=N/C=C) .
- NMR : NMR shows signals for methyl groups (δ 2.3–2.5 ppm) and aromatic protons (δ 6.5–8.5 ppm). NMR confirms pyrazole ring carbons (δ 100–150 ppm) .
- MS : Molecular ion peaks (e.g., m/z 253 [M+H]) and fragmentation patterns validate molecular weight .
Q. What purification techniques are effective for isolating this compound?
- Methodological Answer : Column chromatography using gradients of ethyl acetate/hexane (0–100%) or dichloromethane/methanol (95:5) effectively separates impurities . Acid-base extraction (e.g., HCl washes) removes unreacted amines. Recrystallization from ethanol or ethyl acetate yields high-purity crystals (melting points: 150–158°C) .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the molecular conformation of this compound derivatives?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELX software (e.g., SHELXL for refinement) provides precise bond lengths and angles. For example, a derivative with a pyridinyl substituent showed a dihedral angle of 12.5° between pyrazole and pyridine rings, resolving steric effects . High-resolution data (R factor < 0.05) ensure accuracy, while twinning analysis in SHELXE addresses crystal defects .
Q. What strategies address contradictory biological activity data in analogs of this compound?
- Methodological Answer : Discrepancies in antimicrobial activity (e.g., MIC values varying by 10-fold) may arise from substituent positioning. Computational docking (e.g., AutoDock Vina) identifies steric clashes with target proteins. For instance, 4-chloro substitution enhances bacterial membrane penetration compared to 5-chloro analogs . Validate via SAR studies: modifying the methyl group to ethyl reduces activity by 40%, highlighting steric sensitivity .
Q. How do reaction intermediates impact the regioselectivity of pyrazole functionalization?
- Methodological Answer : Electrophilic substitution at the 4-position is favored due to resonance stabilization from the amine group. For example, nitration of this compound yields 4-nitro derivatives exclusively, confirmed by NMR coupling constants ( for adjacent protons) . Kinetic studies (e.g., monitoring by HPLC) show intermediates like 5-chloro-3-methylpyrazole-4-carbonyl chloride drive selectivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
